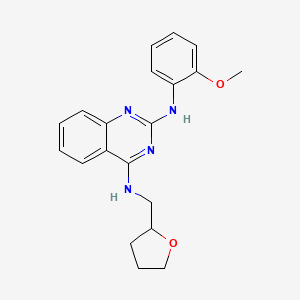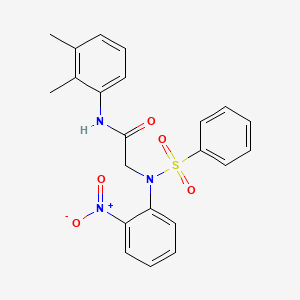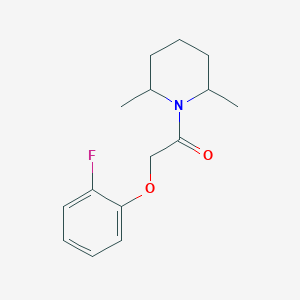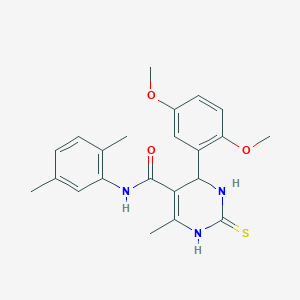
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
Descripción general
Descripción
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazoline with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazolines.
Aplicaciones Científicas De Investigación
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Application in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine would depend on its interaction with molecular targets. This may involve:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors.
Pathway Modulation: It may influence cellular signaling pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-N-(2-methoxyphenyl)quinazoline-2,4-diamine: Lacks the oxolan-2-ylmethyl group.
4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine: Lacks the 2-methoxyphenyl group.
Uniqueness
The presence of both the 2-methoxyphenyl and oxolan-2-ylmethyl groups in 2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine may confer unique chemical and biological properties, making it distinct from other quinazoline derivatives.
Propiedades
IUPAC Name |
2-N-(2-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-25-18-11-5-4-10-17(18)23-20-22-16-9-3-2-8-15(16)19(24-20)21-13-14-7-6-12-26-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMOXGHFZNWGLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021613.png)
![5-[4-(cyclohexylamino)phthalazin-1-yl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B4021622.png)
![4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B4021631.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(4-fluorophenoxy)-N-methylpropan-1-amine](/img/structure/B4021661.png)
![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)
![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B4021669.png)
![2-(4-fluorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4021693.png)
![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4021694.png)
![N-[(8-hydroxy-5-nitro-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4021701.png)


![1-(4-ethoxyphenyl)-3-[4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4021710.png)
